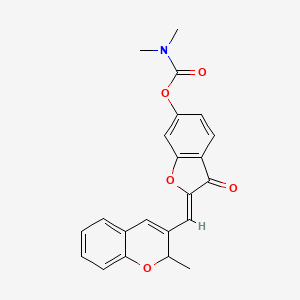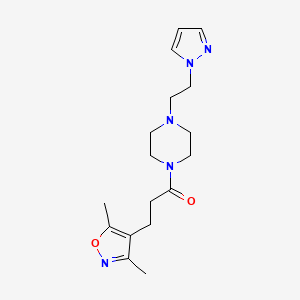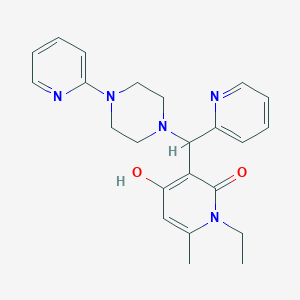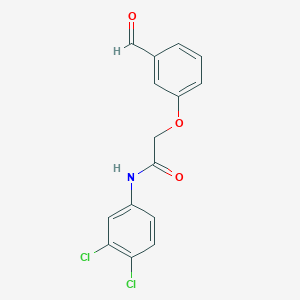![molecular formula C20H21N3O2 B2909136 3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide CAS No. 1797278-77-3](/img/structure/B2909136.png)
3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.407 g/mol
Aplicaciones Científicas De Investigación
3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, making it a candidate for further biological studies.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
Target of Action
The primary target of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is the nuclear hormone receptor retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
3-Cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This compound also shows selectivity against the related RORA and RORB receptor isoforms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the IL-17 signaling pathway . By acting as an inverse agonist of RORC2, the compound reduces the production of IL-17 . This leads to a decrease in pro-inflammatory signaling, which can help alleviate symptoms of autoimmune diseases .
Pharmacokinetics
The compound demonstrates good metabolic stability and oral bioavailability . These properties are crucial for ensuring that the compound reaches its target in the body and exerts its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in IL-17 levels and a decrease in skin inflammation in a preclinical in vivo animal model upon oral administration . This suggests that the compound could potentially be used to treat autoimmune diseases characterized by overactive IL-17 signaling .
Análisis Bioquímico
Biochemical Properties
In biochemical reactions, 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide acts as an inverse agonist of RORC2 . This means it binds to RORC2 and reduces its activity, leading to a decrease in the production of IL-17, a key pro-inflammatory cytokine . The binding affinity of this compound for RORC2 is high, indicating strong interactions between them .
Cellular Effects
The effects of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide on cells are primarily related to its influence on RORC2 activity and subsequent IL-17 production . By inhibiting RORC2, this compound can reduce IL-17 production in Th17 cells, a subset of T cells that play a key role in autoimmune diseases .
Molecular Mechanism
The molecular mechanism of action of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide involves binding to RORC2 and inhibiting its activity . This leads to a decrease in the production of IL-17
Temporal Effects in Laboratory Settings
The temporal effects of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in laboratory settings are not well-documented in the literature. The compound has been noted for its good metabolic stability , suggesting that it may have a relatively long half-life in biological systems.
Dosage Effects in Animal Models
The effects of different dosages of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in animal models have not been extensively studied. The compound has been shown to reduce IL-17 levels and skin inflammation in a preclinical in vivo animal model upon oral administration .
Metabolic Pathways
The specific metabolic pathways that 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is involved in are not well-documented in the literature. Given its role as an inverse agonist of RORC2, it may influence pathways related to the production and regulation of IL-17 .
Transport and Distribution
The transport and distribution of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide within cells and tissues are not well-documented in the literature. Given its lipophilic nature, it may be able to cross cell membranes and distribute throughout the body .
Subcellular Localization
The subcellular localization of 3-cyano-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is not well-documented in the literature. As it targets RORC2, a nuclear hormone receptor, it is likely to be found in the nucleus of cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide typically involves the cyanoacetylation of amines. This process can be carried out using various methods:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of cyanoacetylation and the use of alkyl cyanoacetates with substituted aryl or heteryl amines can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Comparación Con Compuestos Similares
Similar Compounds
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide: This compound is a potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor C2 (RORC2).
N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound is synthesized through cyclodesulfurization and has unique structural features.
Uniqueness
3-Cyano-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide is unique due to its specific substitution pattern on the aromatic ring and the presence of the methoxypiperidinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
3-cyano-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-25-19-6-3-11-23(14-19)18-9-7-17(8-10-18)22-20(24)16-5-2-4-15(12-16)13-21/h2,4-5,7-10,12,19H,3,6,11,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIFGBKLEFSLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2909053.png)

![5-(3-pyrazol-1-ylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2909056.png)
![1-[(3S)-3-Methylpiperazin-1-yl]prop-2-en-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2909058.png)
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2909060.png)


![2-(1-methyl-1H-indol-3-yl)-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2909064.png)
![5-((7-Chloro-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)-2-hydroxybenzoic acid](/img/structure/B2909068.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4'-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B2909072.png)
![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2,6-dimethylphenyl)amino]prop-2-enenitrile](/img/structure/B2909074.png)

![tert-Butyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2909076.png)
